Home > Products > Screening Compounds P92394 > N-[4-(2-fluoroethoxy)phenyl]acetamide
N-[4-(2-fluoroethoxy)phenyl]acetamide - 714-24-9

N-[4-(2-fluoroethoxy)phenyl]acetamide

Catalog Number: EVT-2516632
CAS Number: 714-24-9
Molecular Formula: C10H12FNO2
Molecular Weight: 197.209
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DPA-714 is a synthetic compound belonging to the pyrazolopyrimidine class. It functions as a high-affinity ligand for the 18-kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor [, , ]. TSPO is primarily found in the outer mitochondrial membrane of cells, particularly those of the central nervous system, and its expression is significantly upregulated in activated microglia and macrophages during neuroinflammation [, , ]. This characteristic makes DPA-714 a valuable tool for studying neuroinflammation and related conditions.

N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714)

    Compound Description: DPA-714 is a potent and selective radioligand for the 18-kDa translocator protein (TSPO), used in Positron Emission Tomography (PET) imaging. Research indicates its potential for imaging microglia activation and neuroinflammatory processes. [, ] DPA-714 demonstrates high affinity for TSPO, comparable to other ligands in its class. [] Preclinical studies have shown promising results for DPA-714 in imaging brain tumors and monitoring the effect of antitumor treatments. [, ]

    Relevance: DPA-714 shares a core structure with N-[4-(2-fluoroethoxy)phenyl]acetamide, with the key addition of a 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide moiety attached to the phenyl ring. This structural modification contributes to its high affinity for TSPO and suitability as a PET radioligand. [, ]

N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713)

    Compound Description: DPA-713 serves as a precursor in the synthesis of both DPA-714 and its tosyloxy derivative, which is used in the radiosynthesis of [18F]DPA-714. [] While DPA-713 demonstrates binding affinity for TSPO, its in vivo performance as a radioligand is less favorable compared to DPA-714. []

    Relevance: DPA-713 is closely related to N-[4-(2-fluoroethoxy)phenyl]acetamide and DPA-714. The primary structural difference lies in the substitution on the phenyl ring. DPA-713 possesses a methoxy group at the para position, whereas N-[4-(2-fluoroethoxy)phenyl]acetamide has a 2-fluoroethoxy group, and DPA-714 features a 2-fluoroethoxy group as part of a larger substituent. [, ]

N,N-Diethyl-2-(2-(4-(2-toluenesulfonyloxyethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

    Compound Description: This compound is the tosyloxy derivative of DPA-714 and acts as a precursor in the radiosynthesis of [18F]DPA-714. [] The tosyl group serves as a leaving group, enabling efficient fluorine-18 incorporation via nucleophilic substitution. []

    Relevance: This tosyloxy derivative is directly derived from DPA-714 and shares a close structural resemblance to N-[4-(2-fluoroethoxy)phenyl]acetamide. The key difference lies in the presence of the tosyl group attached to the 2-fluoroethoxy moiety in the derivative. [] This modification is crucial for enabling radiolabeling with fluorine-18 but is absent in the parent compound N-[4-(2-fluoroethoxy)phenyl]acetamide.

Overview

N-[4-(2-fluoroethoxy)phenyl]acetamide is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in pharmaceuticals. It is classified as an acetamide derivative, which is a category of organic compounds characterized by the presence of an acetamide functional group. This compound's structure features a phenyl ring substituted with a fluoroethoxy group, which contributes to its biological activity.

Source and Classification

This compound can be synthesized from readily available starting materials, including phenolic compounds and acetic anhydride or acetyl chloride. The classification of N-[4-(2-fluoroethoxy)phenyl]acetamide falls under the broader category of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents due to its structural similarities with other bioactive compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-[4-(2-fluoroethoxy)phenyl]acetamide typically involves the following steps:

  1. Preparation of the Fluoroethoxy Phenol: The initial step involves synthesizing 4-(2-fluoroethoxy)phenol. This can be achieved through nucleophilic substitution reactions where 2-fluoroethanol reacts with para-substituted phenols in the presence of a base.
  2. Acetylation: The prepared 4-(2-fluoroethoxy)phenol is then subjected to acetylation using acetic anhydride or acetyl chloride. This reaction typically occurs under basic conditions to facilitate the formation of the acetamide bond.
  3. Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain N-[4-(2-fluoroethoxy)phenyl]acetamide in high purity.

Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

N-[4-(2-fluoroethoxy)phenyl]acetamide has a molecular formula of C_{11}H_{12}FNO_2. Its structure can be represented as follows:

  • Molecular Structure: The compound features:
    • A phenyl ring substituted at the para position with a 2-fluoroethoxy group.
    • An acetamide functional group attached to the phenyl ring.

The molecular weight is approximately 215.22 g/mol, and it exhibits specific stereochemistry that may influence its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

N-[4-(2-fluoroethoxy)phenyl]acetamide can undergo various chemical reactions typical for amides and aryl compounds:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding acid (4-(2-fluoroethoxy)benzoic acid) and ammonia.
  2. Nucleophilic Substitution: The fluoro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
  3. Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's potential for further derivatization in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for N-[4-(2-fluoroethoxy)phenyl]acetamide, particularly in terms of its biological effects, involves interaction with specific biological targets such as enzymes or receptors. While detailed studies on this specific compound may be limited, similar compounds have been shown to inhibit cyclooxygenase enzymes, thus exerting anti-inflammatory effects.

In cancer research contexts, derivatives of acetamides often interact with cellular pathways involved in apoptosis and proliferation, suggesting that N-[4-(2-fluoroethoxy)phenyl]acetamide may also affect cancer cell viability through similar mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Melting Point: The melting point of N-[4-(2-fluoroethoxy)phenyl]acetamide typically ranges between 90-100 °C.
  • Solubility: It is generally soluble in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but should be protected from moisture and strong acids or bases to prevent decomposition.

Reactivity data indicate that it can participate in electrophilic aromatic substitution due to the electron-donating properties of the fluoroethoxy group.

Applications

Scientific Uses

N-[4-(2-fluoroethoxy)phenyl]acetamide holds potential applications in various scientific fields:

  • Pharmaceutical Research: As a lead compound for developing new anti-inflammatory or anticancer agents.
  • Chemical Biology: As a probe for studying enzyme inhibition mechanisms or cellular signaling pathways.
  • Synthetic Chemistry: As an intermediate for synthesizing more complex molecules with desired pharmacological properties.

Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for potential therapeutic applications.

Synthetic Methodologies and Optimization Strategies

Nucleophilic Substitution Approaches for 2-Fluoroethoxy Group Introduction

Nucleophilic substitution is a cornerstone strategy for introducing the 2-fluoroethoxy group into the phenylacetamide scaffold. This typically involves the reaction of a phenolic precursor with 1,2-difluoroethane or 2-fluoroethyl tosylate/mesylate in the presence of a base. The reaction proceeds via an SN₂ mechanism, where the phenoxide anion attacks the electron-deficient carbon adjacent to fluorine, displacing the leaving group (halogen or sulfonate). Optimization studies reveal that anhydrous conditions are critical to prevent hydrolysis of the fluoroalkylating agent. The use of polar aprotic solvents like dimethylformamide or acetonitrile enhances reactivity, while bases such as potassium carbonate or cesium carbonate facilitate phenoxide formation without promoting side reactions [1] [9].

For radiosynthesis (e.g., with fluorine-18), nucleophilic aromatic substitution of diaryliodonium salts or nitro groups with [¹⁸F]fluoride enables the preparation of radiolabeled analogs. This method requires electron-withdrawing groups (e.g., carbonyls) ortho or para to the substitution site to stabilize the Meisenheimer complex. Typical radiochemical yields range from 14–17%, with specific activities of 55–110 GBq/μmol achieved within 50–60 minutes [3] [9].

Key optimization parameters:

  • Temperature: 80–100°C for optimal kinetics without decomposition
  • Stoichiometry: 1.2–1.5 equivalents of fluoroalkylating agent to minimize by-products
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems [9].

Table 1: Nucleophilic Fluoroethylation Reagents and Performance

ReagentBaseSolventYield (%)Limitations
2-Fluoroethyl tosylateK₂CO₃DMF65–75Tosylate hydrolysis
1-Bromo-2-fluoroethaneCs₂CO₃MeCN70–80Competing elimination
[¹⁸F]Fluoroethyl iodideK₂CO₃/K₂.2.2.DMSO14–17*Radiolysis; decay constraints

Radiochemical yield [3] [9]

Direct Fluorination of Hydroxyethoxy Precursors: Reagent Selection and Efficiency

Direct fluorination employs fluorinating agents to convert 2-hydroxyethoxy intermediates into the target 2-fluoroethoxy moiety. This approach circumvents the need for pre-formed fluoroalkylating reagents. Deoxofluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are highly effective, operating via an SNi mechanism that inverts configuration at carbon. Studies show DAST achieves 60–75% yields but generates corrosive by-products, while Deoxo-Fluor offers improved thermal stability (allowing reactions at 40–50°C) and yields up to 85% [3] [9].

Critical considerations include:

  • Moisture control: Strict anhydrous conditions prevent HF formation and substrate decomposition
  • Electron-withdrawing groups: The acetamide moiety enhances phenolic reactivity by reducing electron density at the oxygen
  • Solvent selection: Dichloromethane or toluene minimizes side reactions versus ethers (e.g., THF), which can form fluorinated by-products [9].

Alternative fluorination methods include halogen exchange (halex) reactions, where chloro- or bromoethoxy precursors react with alkali metal fluorides (e.g., KF, CsF). Tetrabutylammonium fluoride is particularly efficient due to its solubility in organic media, though competing elimination reactions can reduce yields. Microwave irradiation (100–120°C, 10–30 min) significantly accelerates halex reactions, improving conversions by 20–30% compared to thermal methods [7].

Multi-Step Pathways Involving Acetamide Formation and Etherification

Multi-step syntheses offer flexibility in assembling the N-[4-(2-fluoroethoxy)phenyl]acetamide structure, with two primary sequences dominating:

A. Etherification-First Strategy:

  • Alkylation of 4-nitrophenol: React with 1,2-dibromoethane/K₂CO₃ to yield 1-(2-bromoethoxy)-4-nitrobenzene
  • Fluorination: Halex reaction with TBAF or KF to form 1-(2-fluoroethoxy)-4-nitrobenzene
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to aniline
  • Acetylation: Acetic anhydride/pyridine delivers target compound (overall yield: 50–60%) [1] [9].

B. Acetamide-First Strategy:

  • Acetylation of p-aminophenol: Protect amine with acetic anhydride to form N-(4-hydroxyphenyl)acetamide
  • Etherification: Alkylate phenol with 2-bromo-1-fluoroethane/Cs₂CO₃ in DMF (yield: 75–85%) [2] [5].

The choice depends on functional group tolerance: Nitro groups withstand harsher fluorination conditions, while pre-formed acetamides may decompose under strong bases. A tert-butoxycarbonylation (BOC) protection strategy has been employed for sensitive substrates, where p-phenylenediamine undergoes mono-BOC protection, followed by acetylation, deprotection, and etherification [2].

Table 2: Multi-Step Route Performance Comparison

StrategyKey AdvantageOverall Yield (%)Purity Challenge
Etherification-firstRobust nitro reduction50–60Amine over-reduction
Acetamide-firstMild final step conditions70–80O-alkylation vs. N-alkylation
BOC-protected routePrevents polyalkylation60–70Deprotection acid sensitivity

Purification Techniques: Column Chromatography and Solvent Systems

Purification of N-[4-(2-fluoroethoxy)phenyl]acetamide requires careful optimization due to polar by-products (e.g., diols from hydrolyzed fluoroalkylating agents) and unreacted starting materials. Silica gel column chromatography is the predominant method, with elution systems tailored to compound polarity (logP ≈ 1.8).

Optimal solvent systems:

  • Non-polar impurities: Hexane/ethyl acetate (4:1) removes hydrocarbon residues
  • Target compound: Ethyl acetate/methanol (95:5) elutes product (Rf = 0.3–0.4 in silica TLC)
  • Polar by-products: Methanol elution recovers diols and salts [5] [6].

Critical parameters for resolution:

  • Stationary phase: Silica gel 60 (230–400 mesh) balances flow rate and separation efficiency
  • Column dimensions: 30:1 silica-to-product mass ratio; height-to-diameter ratio ≥10:1
  • Sample loading: Pre-adsorption onto silica minimizes band broadening [6].

For radiosynthesis, cartridge-based purification (C18 Sep-Pak) followed by semi-preparative HPLC (C18 column; acetonitrile/water 60:40) achieves >95% radiochemical purity. Normal-phase HPLC with silica columns and isocratic ethyl acetate/hexane (1:1) effectively separates non-radioactive analogs [3] [6].

Troubleshooting common issues:

  • Tailing peaks: Add 0.1% triethylamine to mobile phase to suppress silanol interactions
  • Low recovery: Switch to smaller particle size silica (e.g., 230 mesh) or gradient elution
  • Decomposition: Maintain temperatures ≤30°C and use amber columns for light-sensitive intermediates [6].

Table 3: Chromatographic Systems for Purification

TechniqueConditionsPurity AchievedThroughput
Gravity columnSiO₂; EtOAc/hexane (1:1)90–95%Low (2–4 hr)
Flash chromatographySiO₂; EtOAc/MeOH (95:5)95–98%Medium (30–60 min)
HPLC (analytical)C18; MeCN/H₂O (55:45), 1 mL/min>99%High (15 min)
Radio-HPLCC18; MeCN/0.1 M NH₄OAc (60:40), 4 mL/min>95% RCY*Moderate (20 min)

Radiochemical purity [3] [6]

Properties

CAS Number

714-24-9

Product Name

N-[4-(2-fluoroethoxy)phenyl]acetamide

IUPAC Name

N-[4-(2-fluoroethoxy)phenyl]acetamide

Molecular Formula

C10H12FNO2

Molecular Weight

197.209

InChI

InChI=1S/C10H12FNO2/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

LLOGGCCRQVYADV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OCCF

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.